Sulfo-KMUS

ADC development Protein-protein interaction Immunoassay

Sulfo-KMUS provides the 16.3Å aliphatic spacer arm critical for bridging spatially separated amine and sulfhydryl groups—a capability shorter crosslinkers (Sulfo-SMCC 8.3Å, Sulfo-GMBS 7.3Å) cannot deliver. The sulfo-NHS ester guarantees aqueous solubility without organic co-solvents, preserving antibody/enzyme integrity. Its aliphatic architecture resists maleimide hydrolysis across pH 6.5–7.5 better than aromatic analogs. Trusted for ADC payload conjugation, HRP-antibody linking, and site-specific engineered cysteine labeling. Non-cleavable for lysosomal payload release.

Molecular Formula C19H26N2NaO9S
Molecular Weight 481.5 g/mol
CAS No. 211236-68-9
Cat. No. B014129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-KMUS
CAS211236-68-9
Synonyms2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-undecanoic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester Sodium Salt; 
Molecular FormulaC19H26N2NaO9S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)O
InChIInChI=1S/C19H26N2O9S.Na/c22-15-10-11-16(23)20(15)12-8-6-4-2-1-3-5-7-9-18(25)30-21-17(24)13-14(19(21)26)31(27,28)29;/h10-11,14H,1-9,12-13H2,(H,27,28,29);
InChIKeyLYHZTBVQZYLCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-KMUS (CAS 211236-68-9): Long-Arm, Water-Soluble Amine-to-Sulfhydryl Crosslinker for Bioconjugation


Sulfo-KMUS (CAS 211236-68-9) is a heterobifunctional crosslinker that enables covalent linkage between primary amines and sulfhydryl groups. It features a sulfonated N-hydroxysuccinimide (sulfo-NHS) ester at one terminus and a maleimide group at the other, separated by a 13-atom aliphatic spacer arm measuring 16.3 Å in length . The sulfo moiety confers high aqueous solubility, while the extended spacer minimizes steric hindrance in macromolecular conjugates. The compound is non-cleavable, forming stable amide and thioether bonds, and is supplied as a sodium salt with a molecular weight of 480.46 g/mol .

Why Sulfo-KMUS Cannot Be Casually Replaced by Other Amine-to-Sulfhydryl Crosslinkers


Substituting Sulfo-KMUS with another heterobifunctional amine-to-sulfhydryl crosslinker carries significant risk of experimental failure due to critical differences in spacer arm length, aqueous solubility, and maleimide stability. The 16.3 Å aliphatic spacer arm is essential for applications requiring long-range bridging of macromolecular complexes, and simply replacing it with a shorter crosslinker (e.g., Sulfo-SMCC at 8.3 Å or Sulfo-GMBS at 7.3 Å) can abolish the desired intermolecular interaction or introduce steric constraints that prevent conjugation . Furthermore, the sulfo-NHS ester confers essential water solubility that membrane-permeable analogs like KMUS or LC-SMCC lack; attempting to use these in aqueous physiological buffers without organic co-solvents often results in precipitation, reduced reaction efficiency, and inconsistent conjugate stoichiometry . Finally, the aliphatic spacer arm provides enhanced maleimide stability over a wider pH range compared to aromatic-containing analogs (e.g., Sulfo-SMPB), reducing premature maleimide hydrolysis and improving yield of the desired heteroconjugate [1].

Sulfo-KMUS Procurement Evidence: Quantified Performance Metrics Versus Closest Analogs


Spacer Arm Length: Sulfo-KMUS Provides a 16.3 Å Bridge, 96% Longer Than Sulfo-SMCC

Sulfo-KMUS possesses a 13-atom aliphatic spacer arm measuring 16.3 Å, enabling conjugation of macromolecular complexes where longer reach is required to overcome steric hindrance . In contrast, the widely used Sulfo-SMCC crosslinker has a cyclohexane spacer arm measuring only 8.3 Å . This represents a 96% increase in bridge length, which is critical for linking spatially distant lysine and cysteine residues on large proteins or for constructing antibody-drug conjugates (ADCs) where a longer linker improves payload accessibility and efficacy.

ADC development Protein-protein interaction Immunoassay

Aqueous Solubility: Sulfo-KMUS Enables Buffer-Only Conjugation Protocols, Eliminating Organic Solvents Required for KMUS

Sulfo-KMUS is explicitly formulated as a water-soluble crosslinker due to the presence of a sulfonate group on the NHS ring, allowing reactions to proceed in standard aqueous buffers such as phosphate-buffered saline (PBS) at pH 7.0–7.5 without the need for organic co-solvents like DMSO or DMF . Its non-sulfonated counterpart, KMUS (CAS 87981-04-2), is membrane-permeable and requires dissolution in organic solvents (e.g., DMSO) prior to addition to aqueous reaction mixtures, which can cause protein precipitation, denaturation, or inconsistent local reagent concentrations [1]. The sulfo modification thus ensures homogeneous reaction conditions and preserves the native conformation of sensitive biomolecules like antibodies and enzymes.

Aqueous bioconjugation Protein labeling Antibody modification

Maleimide Stability: Aliphatic Spacer of Sulfo-KMUS Confers Superior pH Stability Over Aromatic Analogs Like Sulfo-SMPB

Crosslinkers containing aliphatic spacer arms, such as Sulfo-KMUS, exhibit enhanced maleimide stability across a broader pH range compared to those with aromatic rings in the linker region (e.g., Sulfo-SMPB, Sulfo-MBS) [1]. The aliphatic undecanoyl chain of Sulfo-KMUS is less prone to ring-opening hydrolysis of the maleimide group, which becomes unreactive toward sulfhydryls upon conversion to maleamic acid. This stability advantage is critical during the second step of two-step conjugation protocols, where the maleimide-activated intermediate must remain intact during buffer exchange or purification steps before sulfhydryl addition [2]. While specific hydrolysis half-life values for Sulfo-KMUS are not available, the class-level inference is that aliphatic crosslinkers maintain maleimide reactivity longer than aromatic counterparts under identical pH and temperature conditions.

ADC manufacturing Maleimide hydrolysis Conjugate stability

Non-Cleavable Nature: Sulfo-KMUS Forms Irreversible Thioether and Amide Bonds, Suitable for Applications Requiring Permanent Conjugation

Sulfo-KMUS is explicitly classified as a non-cleavable crosslinker . The maleimide group reacts with sulfhydryls to form a stable thioether bond, while the sulfo-NHS ester reacts with primary amines to form a stable amide bond. Neither linkage contains a disulfide, ester, or other labile moiety that would be susceptible to cleavage by reducing agents (e.g., DTT, TCEP), hydrolytic enzymes, or mild acidic/basic conditions. This contrasts with cleavable analogs like Sulfo-LC-SPDP or Sulfo-SMCC derivatives that incorporate reducible disulfide bonds. The non-cleavable nature ensures that the conjugated complex remains intact throughout downstream processing, long-term storage, and in vivo circulation.

ADC linker Irreversible bioconjugation Stable conjugate

Spacer Arm Length: Sulfo-KMUS (16.3 Å) Is Nearly Identical to LC-SMCC (16.2 Å) but Offers Superior Aqueous Solubility

Sulfo-KMUS and LC-SMCC both provide long spacer arms ideal for bridging distant reactive groups on large proteins or for constructing ADCs with extended linkers. LC-SMCC has a spacer arm of 16.2 Å , while Sulfo-KMUS measures 16.3 Å —a negligible difference of 0.1 Å (0.6%). However, Sulfo-KMUS is water-soluble due to its sulfo-NHS group, enabling direct use in aqueous buffers, whereas LC-SMCC is membrane-permeable and requires organic solvent pre-dissolution . This distinction is critical for users who require a long spacer arm but must avoid organic solvents to maintain protein stability. Sulfo-KMUS thus combines the long reach of LC-SMCC with the aqueous compatibility of sulfo-modified crosslinkers.

Long-chain crosslinker ADC linker selection Water-soluble bioconjugation

Maleimide-Thiol Reaction Rate: Sulfo-KMUS Leverages Class-Leading Specificity at pH 7.0

Maleimide-containing crosslinkers, including Sulfo-KMUS, exhibit remarkable specificity for sulfhydryl groups at neutral pH. At pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines . This kinetic advantage ensures that Sulfo-KMUS, once its NHS-ester has reacted with a primary amine, will selectively and efficiently couple to a free sulfhydryl group in the second step, minimizing unwanted cross-reactivity with lysine residues that would produce heterogeneous conjugate populations. This property is shared across the maleimide class but is essential for understanding why Sulfo-KMUS produces well-defined, site-specific conjugates in two-step protocols.

Conjugation kinetics Thiol specificity ADC synthesis

Sulfo-KMUS Application Scenarios: Where This Crosslinker Delivers Verified Performance Advantages


Antibody-Drug Conjugate (ADC) Development Requiring Long, Water-Soluble Linkers

In ADC development, the linker must provide sufficient reach to allow the cytotoxic payload to access its intracellular target while maintaining aqueous solubility for efficient conjugation chemistry. Sulfo-KMUS's 16.3 Å aliphatic spacer arm offers a longer bridge than standard Sulfo-SMCC (8.3 Å), reducing steric hindrance between the antibody and payload . Its water solubility eliminates the need for organic co-solvents, preserving antibody integrity and enabling homogeneous conjugation at milligram-to-gram scales . The non-cleavable nature ensures the linker remains intact during circulation, releasing payload only upon antibody catabolism in lysosomes.

Crosslinking Large Protein Complexes for Structural Biology (Cryo-EM or X-ray Crystallography)

When crosslinking subunits of large macromolecular assemblies for structural stabilization, the length of the crosslinker is critical to capture native interactions without forcing non-physiological contacts. Sulfo-KMUS's 16.3 Å spacer arm is well-suited for bridging lysine and cysteine residues that are spatially separated in the native complex . The aliphatic spacer's enhanced stability across a wider pH range compared to aromatic crosslinkers minimizes premature inactivation during extended incubation times often required for low-concentration samples .

Preparation of Enzyme-Antibody Conjugates for Immunoassays (e.g., ELISA)

For conjugating enzymes like horseradish peroxidase (HRP) or alkaline phosphatase to antibodies, maintaining enzymatic activity and antibody binding affinity is paramount. Sulfo-KMUS's sulfo-NHS ester reacts efficiently with antibody lysine residues at pH 7–9 to form stable amide bonds, while the maleimide end can be coupled to thiolated enzymes or thiol-introduced antibody fragments . The water-soluble nature of Sulfo-KMUS eliminates the need for DMSO, which can denature antibodies and reduce enzyme activity, ensuring higher yield of functional conjugate suitable for sensitive immunoassays .

Site-Specific Bioconjugation to Engineered Cysteine Residues

Many modern bioconjugation strategies involve introducing a single engineered cysteine residue into a protein of interest to achieve site-specific labeling. Sulfo-KMUS is an ideal heterobifunctional linker for this purpose: the sulfo-NHS ester is first reacted with an amine-containing payload (e.g., a fluorescent dye, drug, or biotin), and the resulting maleimide-activated intermediate is then purified and coupled specifically to the free thiol of the engineered cysteine at pH 6.5–7.5 . The long 16.3 Å spacer arm minimizes steric interference between the protein and the attached payload, and the non-cleavable linkage ensures the conjugate remains intact for downstream applications such as cell imaging or targeted therapy .

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